
4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and organic synthesis. This particular compound is known for its unique structure, which includes a dimethylamino group and a dimethylphenyl group, making it a versatile molecule in chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)-3,5-dimethylphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. Catalysts such as indium triflate or tin-catalyzed transcarbamoylation are sometimes used to enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The ethylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines. Substitution reactions can yield a variety of products depending on the substituent introduced.
科学的研究の応用
4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of various organic compounds and materials.
作用機序
The mechanism of action of 4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
Rivastigmine: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Ethyl carbamate: Known for its presence in fermented foods and beverages and its potential carcinogenic effects.
Uniqueness
4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and a dimethylphenyl group makes it versatile in various chemical reactions and applications, distinguishing it from other carbamates.
特性
CAS番号 |
60309-73-1 |
|---|---|
分子式 |
C13H20N2O2 |
分子量 |
236.31 g/mol |
IUPAC名 |
[4-(dimethylamino)-3,5-dimethylphenyl] N-ethylcarbamate |
InChI |
InChI=1S/C13H20N2O2/c1-6-14-13(16)17-11-7-9(2)12(15(4)5)10(3)8-11/h7-8H,6H2,1-5H3,(H,14,16) |
InChIキー |
DSENAZACSXAZIC-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)OC1=CC(=C(C(=C1)C)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)

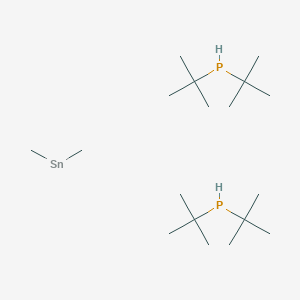

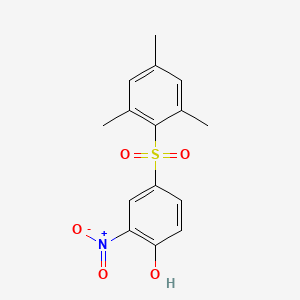
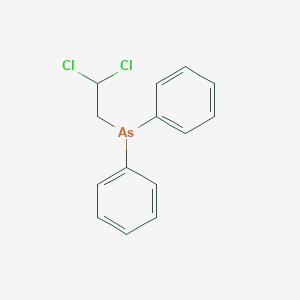
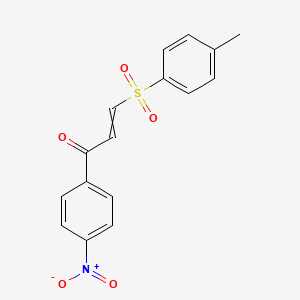

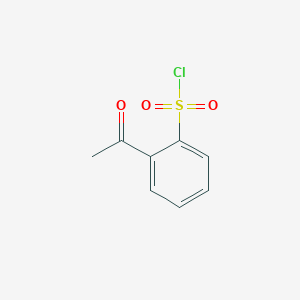
![N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B14615738.png)
